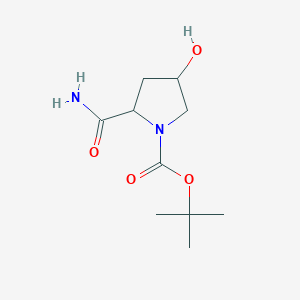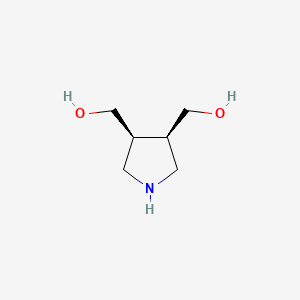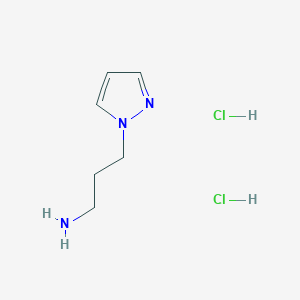![molecular formula C13H14N2O4 B3157321 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid CAS No. 848316-24-5](/img/structure/B3157321.png)
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid
概要
説明
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, which is a cyclic derivative of the neurotransmitter GABA, and a phenyl group attached to it.
作用機序
Target of Action
Similar compounds have been used as reagents in the preparation of pyrazolopyridines, which are known to inhibit pde4b .
Pharmacokinetics
Its solubility in water and other polar solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, cyclization of similar compounds in alcohol at different temperatures yields different products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid typically involves the following steps:
Formation of 2-Oxopyrrolidin-1-ylphenylacetic acid: : This can be achieved by reacting 2-oxopyrrolidin-1-yl with phenylacetic acid under suitable conditions.
Formylation: : The phenylacetic acid derivative is then formylated using reagents like formic acid or formyl chloride to introduce the formamide group.
Amination: : Finally, the formylated product undergoes amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Ammonia, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
科学的研究の応用
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for studying protein interactions.
Medicine: : Potential use in drug development for neurological disorders.
Industry: : Application in the production of pharmaceuticals and other chemical products.
類似化合物との比較
2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid is structurally similar to compounds like piracetam and aniracetam, which are also known for their cognitive-enhancing properties
Similar Compounds
Piracetam
Aniracetam
Levetiracetam
Brivaracetam
特性
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-2-1-7-15(11)10-5-3-9(4-6-10)13(19)14-8-12(17)18/h3-6H,1-2,7-8H2,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGBAJPFYGVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)









![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)


